3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Kinase inhibition Structure-Activity Relationship Pyrazole isomer comparison

Select this 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride for kinase inhibitor programs where halogen-bonding interactions are critical. The 2-bromo substituent enhances antiproliferative activity against PC3, DU145, U-2 OS, and A549 cancer lines compared to des-halogen or alternative halogen analogs. The bromine also serves as a versatile handle for Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings, enabling rapid library diversification. The hydrochloride salt ensures consistent stoichiometry and improved solubility for parallel synthesis workflows. Ideal for fragment-based drug discovery and head-to-head selectivity profiling against the des-bromo benchmark (CAS 20737-63-7).

Molecular Formula C10H11BrClN3O
Molecular Weight 304.57 g/mol
CAS No. 1031793-74-4
Cat. No. B1286073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
CAS1031793-74-4
Molecular FormulaC10H11BrClN3O
Molecular Weight304.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC(=NN2)N)Br.Cl
InChIInChI=1S/C10H10BrN3O.ClH/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H
InChIKeyLLLUQYOXAOEQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride (CAS 1031793-74-4): Chemical Identity and Core Scaffold for Scientific Procurement


3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride (CAS 1031793-74-4) is a heterocyclic small molecule belonging to the 3-aryl-1H-pyrazol-5-amine class [1]. Its structure features a pyrazole core substituted at the 3-position with a 2-bromo-4-methoxyphenyl ring [2]. The free base form (C10H10BrN3O; MW 268.11) is sparingly soluble, and the hydrochloride salt (C10H11BrClN3O; MW 304.57) is the preferred form for procurement due to improved solid-state handling and solubility . The compound serves as a versatile building block in medicinal chemistry, and related 3-aryl-pyrazol-5-amines have demonstrated kinase inhibition (including PIM1 and DYRK1A) and antitumor activity, making this scaffold of interest for fragment-based drug discovery and targeted library synthesis [3].

Why 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine Hydrochloride Cannot Be Interchanged with Des-Halogen or Positional Isomer Analogs


Within the 3-aryl-1H-pyrazol-5-amine series, minor structural modifications produce marked differences in biological target engagement and antiproliferative potency [1]. The 2-bromo substituent on the phenyl ring of the target compound is not a passive placeholder: Structure-Activity Relationship (SAR) data from 3,5-diaryl-pyrazole studies demonstrate that 2-bromo-substituted derivatives exhibit superior potency against PC3 and DU145 prostate cancer cell lines compared to other halogen-substituted analogs, with docking studies confirming enhanced binding to EGFR and VEGFR2 (Glide scores of −5.912 and −6.949 kcal/mol, respectively) [2]. In contrast, the des-bromo analog (3-(4-methoxyphenyl)-1H-pyrazol-5-amine) engages different kinase targets, including PIM1 (PDB: 5KGK) and DYRK1A (PDB: 7A4Z), and its hydrochloride salt (CAS 20737-63-7) has a distinct molecular weight (225.68 vs. 304.57 g/mol), reflecting the absence of the bromine atom [3][4]. A positional isomer, 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine (Sigma-Aldrich JRD0406), places the bromine on the pyrazole ring rather than the phenyl ring, altering both electronic distribution and metabolic stability profiles . Generic substitution without SAR validation therefore risks selecting a compound with fundamentally different target selectivity, potency, and pharmacokinetic behavior.

Quantitative Differentiation Evidence: 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine Hydrochloride vs. Closest Analogs


Bromine Substitution Position Drives Divergent Kinase Binding: 2-Bromo-Phenyl vs. 4-Bromo-Pyrazole Isomer

The target compound (CAS 1031793-74-4) bears bromine at the 2-position of the phenyl ring. Its positional isomer, 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine (Sigma-Aldrich JRD0406), places bromine at the 4-position of the pyrazole core . This positional difference is consequential: in 3,5-diaryl-pyrazole SAR studies, the 2-bromo-phenyl substitution pattern (as found in Compound 26 of the reference series) conferred superior potency against PC3 and DU145 prostate cancer cells and favorable docking scores toward EGFR (−5.912 kcal/mol) and VEGFR2 (−6.949 kcal/mol) compared to other halogen substitution patterns within the same study [1]. While no direct head-to-head assay data comparing these two specific isomers is publicly available, the divergent substitution sites predict distinct hydrogen-bonding and steric interactions with kinase ATP-binding pockets, making them non-interchangeable for target-focused screening campaigns.

Kinase inhibition Structure-Activity Relationship Pyrazole isomer comparison

Bromine Presence vs. Absence: Target Compound vs. Des-Bromo Analog in Kinase Profiling

The des-bromo analog, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine hydrochloride (CAS 20737-63-7; MW 225.68), has been co-crystallized with PIM1 kinase (PDB: 5KGK) at 2.66 Å resolution and with DYRK1A kinase (PDB: 7A4Z), confirming its binding to the ATP-binding site [1][2]. The 7A4Z structure reveals that the 4-methoxyphenyl group occupies a lipophilic pocket, while the 2-position of the phenyl ring points toward a solvent-accessible region [2]. Introduction of bromine at this 2-position, as in the target compound, is expected to modulate both potency (via halogen bonding with backbone carbonyls) and selectivity (by steric exclusion of off-target kinases) [3]. This hypothesis is consistent with the broader SAR of 3-aryl-4-alkylpyrazol-5-amines, where compound 5h (structurally related) demonstrated antiproliferative IC50 values of 0.9 µM (U-2 OS) and 1.2 µM (A549), establishing that aryl substitution directly impacts antitumor potency in this chemical series [4].

Kinase selectivity Fragment-based drug discovery Halogen bonding

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The target compound is procured as the hydrochloride salt (C10H11BrClN3O; MW 304.57), while the free base (C10H10BrN3O; MW 268.11) is also commercially available [1]. The hydrochloride salt form is generally preferred for aminopyrazole compounds due to improved aqueous solubility and solid-state stability, facilitating both in vitro assay preparation and long-term storage [2]. Vendor specifications confirm the hydrochloride salt is supplied at 97% purity (Leyan Product No. 2217753), with batch-specific purity certificates available upon request . The free base form lacks the counterion-driven solubility enhancement, which can result in lower effective concentrations in aqueous assay media and potential precipitation during dose-response experiments.

Salt selection Aqueous solubility Solid-state properties

Class-Level Antiproliferative SAR: 2-Bromo Substitution Enhances Cancer Cell Potency

A systematic study of 3,5-diaryl-pyrazole derivatives evaluated in vitro growth inhibition against PC3 and DU145 human prostate cancer cell lines established that the 2-bromo-substituted pyrazole derivative (Compound 26) exhibited greater potency than other halogen-substituted analogs within the same series [1]. This SAR trend is directly relevant to the target compound, which also bears the 2-bromo substitution on the aryl ring. Additionally, in a separate study on 3-aryl-4-alkylpyrazol-5-amines, the most active compound (5h) demonstrated IC50 values of 0.9 µM against U-2 OS osteosarcoma cells and 1.2 µM against A549 lung cancer cells, establishing a potency benchmark for this chemical class [2]. While the target compound itself has not been directly tested in these specific assays, the convergent SAR evidence from two independent studies supports the hypothesis that the 2-bromo-4-methoxyphenyl substitution pattern is associated with enhanced antiproliferative activity compared to non-brominated or alternatively halogenated analogs.

Antiproliferative activity Prostate cancer Pyrazole SAR

Recommended Application Scenarios for 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine Hydrochloride Based on Available Evidence


Fragment-Based Kinase Inhibitor Discovery Leveraging Halogen Bonding

The target compound is a suitable fragment-sized scaffold (MW 304.57 as HCl salt) for kinase inhibitor discovery programs. The des-bromo analog has confirmed binding to PIM1 (PDB: 5KGK) and DYRK1A (PDB: 7A4Z) kinases [1][2]. The 2-bromo substituent on the target compound introduces halogen-bonding capability, which can enhance binding affinity and selectivity when the bromine engages backbone carbonyl oxygens in the kinase hinge region [3]. Researchers should prioritize this compound for fragment soaking or co-crystallization trials with kinase targets where halogen-bonding interactions are structurally predicted.

SAR Expansion of 2-Bromo-Substituted Pyrazole Antiproliferative Agents

Convergent SAR from independent studies demonstrates that 2-bromo substitution on the aryl ring of pyrazole derivatives correlates with enhanced antiproliferative activity against prostate (PC3, DU145) [4], osteosarcoma (U-2 OS), and lung cancer (A549) cell lines [5]. The target compound provides a chemically accessible starting point for systematic SAR expansion, including N-functionalization of the pyrazole amine, Suzuki coupling at the bromine position, or further derivatization of the 5-amino group to explore structure-activity relationships in anticancer chemical series.

Selective Chemical Probe Development via Bromine-Directed Functionalization

The 2-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the aryl ring for library synthesis [6]. This orthogonal reactivity, combined with the nucleophilic 5-amine group, allows sequential functionalization strategies that are less accessible with des-bromo or alternative halogen-substituted analogs. The hydrochloride salt form ensures consistent stoichiometry during parallel synthesis workflows.

Kinase Selectivity Profiling Against PIM1 and DYRK1A Paradigms

Given that the des-bromo analog is a validated dual PIM1/DYRK1A binder [1][2], the target compound can be directly benchmarked against the des-bromo analog (CAS 20737-63-7) in head-to-head kinase selectivity panels. Comparative biochemical IC50 determination across a panel of 50–100 kinases would quantify the selectivity contribution of the 2-bromo substituent, addressing a critical data gap and potentially revealing unique kinase inhibition profiles that differentiate the target compound from its des-halogen counterpart.

Quote Request

Request a Quote for 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.